Metazine

Description

Historical Context and Evolution of Research on Metazine

Information regarding the specific historical context and the detailed evolution of academic research solely focused on the chemical synthesis, properties, and reactions of this compound (CID 49968) in readily available public scientific literature appears limited. Chemical databases provide its identifiers and basic computed properties, suggesting its characterization and inclusion in chemical inventories. nih.govcymitquimica.comwikidata.orguni.lunih.gov Its presence in patent literature is noted, indicating potential areas of investigation or application, though the specifics of the chemical research evolution independent of these applications are not extensively detailed in the provided information. nih.govnih.gov

Academic Significance and Research Gaps in this compound Studies

Academically, this compound (CID 49968), as a substituted triazine and cyanamide (B42294) derivative, fits within the broader study of heterocyclic chemistry and the chemistry of compounds containing multiple nitrogen atoms. Triazine compounds, in general, are a significant class of heterocycles with diverse chemical behaviors and synthetic routes, making this compound a relevant structure for comparative studies within this class. openmedicinalchemistryjournal.com However, based on the available information, a significant research gap appears to be the lack of extensive, dedicated academic studies published in readily accessible journals that focus purely on the fundamental chemical properties, reactivity, and novel synthetic methodologies for this compound itself, separate from any specific industrial or applied uses. Detailed investigations into its spectroscopic characteristics, reaction pathways, degradation mechanisms under various conditions, and potential for novel chemical transformations could represent areas for further academic exploration.

Current Research Landscape Pertaining to this compound

The current research landscape concerning this compound (CID 49968), as reflected in the available search results, primarily involves its listing in chemical databases with basic computed and experimental properties. nih.govcymitquimica.comwikidata.orguni.lunih.gov Its appearance in patent literature suggests ongoing interest in its potential utility, which often drives associated chemical investigation. nih.govnih.gov While specific detailed academic research projects focused exclusively on the fundamental chemistry of this particular this compound isomer are not prominently highlighted, the general field of triazine chemistry remains active, providing a broader context for potential related studies.

Basic Chemical Properties of this compound (CID 49968)

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉N₇ | PubChem |

| Molecular Weight | 249.32 g/mol | PubChem |

| Monoisotopic Mass | 249.17019364 Da | PubChem |

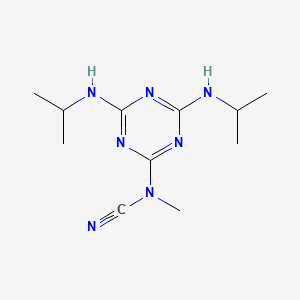

| IUPAC Name | [4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-methylcyanamide | PubChem |

| CAS Number | 67704-68-1 | PubChem |

| XLogP (Predicted) | 2.7 | PubChemLite |

Structure

3D Structure

Properties

IUPAC Name |

[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-methylcyanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N7/c1-7(2)13-9-15-10(14-8(3)4)17-11(16-9)18(5)6-12/h7-8H,1-5H3,(H2,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLHQGBTKIZHSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)N(C)C#N)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217988 | |

| Record name | Metazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67704-68-1 | |

| Record name | N-[4,6-Bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]-N-methylcyanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67704-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067704681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Metazine and Its Analogues

Retrosynthetic Analysis of Metazine

A retrosynthetic analysis of this compound (Structure 1) suggests a disconnection strategy centered on the sequential formation of the carbon-nitrogen bonds of the triazine ring. The most common and logical approach for the synthesis of substituted 1,3,5-triazines begins with a readily available precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

The primary disconnection breaks the bonds between the triazine ring and the isopropylamino and methylcyanamide (B2951037) groups. This leads back to cyanuric chloride and the corresponding amine nucleophiles: isopropylamine (B41738) and N-methylcyanamide. The stepwise substitution of the chlorine atoms on the cyanuric chloride ring is a well-established method for the synthesis of unsymmetrically substituted triazines. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, sequential additions of different nucleophiles by carefully managing reaction conditions, particularly temperature.

A plausible retrosynthetic pathway is as follows:

Disconnect the two isopropylamino groups, leading to a dichlorotriazine intermediate and two equivalents of isopropylamine.

Disconnect the methylcyanamide group, leading back to the starting material, cyanuric chloride, and N-methylcyanamide.

This stepwise approach allows for the controlled synthesis of this compound by introducing the different substituents in a specific order.

Established Chemical Synthesis Pathways for this compound

The established pathways for the synthesis of this compound and related triazine derivatives primarily rely on multi-step nucleophilic substitution reactions starting from cyanuric chloride.

The synthesis of this compound can be achieved through a three-step nucleophilic aromatic substitution reaction. The process involves the sequential replacement of the three chlorine atoms of cyanuric chloride with the desired amino groups. The reactivity of the chlorine atoms is temperature-dependent, with the first substitution occurring at low temperatures (e.g., 0-5 °C), the second at room temperature, and the third requiring elevated temperatures.

A typical multi-step synthesis would proceed as follows:

First Substitution: Cyanuric chloride is reacted with one equivalent of isopropylamine at a low temperature (0-5 °C) in the presence of a base (e.g., sodium carbonate or triethylamine) to neutralize the HCl formed. This yields 2-chloro-4-isopropylamino-6-R-1,3,5-triazine.

Second Substitution: The resulting dichlorotriazine is then reacted with a second equivalent of isopropylamine at room temperature to yield 2,4-bis(isopropylamino)-6-chloro-1,3,5-triazine.

Third Substitution: Finally, the monochlorotriazine intermediate is reacted with N-methylcyanamide at an elevated temperature to afford this compound.

The choice of solvent for these reactions is typically an inert solvent such as acetone, tetrahydrofuran (B95107) (THF), or dichloromethane. nih.gov

| Step | Reactants | Reagents/Conditions | Product | Typical Yield (%) |

| 1 | Cyanuric Chloride, Isopropylamine | Na2CO3, Acetone, 0-5 °C | 2,4-dichloro-6-(isopropylamino)-1,3,5-triazine | 85-95 |

| 2 | 2,4-dichloro-6-(isopropylamino)-1,3,5-triazine, Isopropylamine | Na2CO3, Acetone, Room Temp. | 2-chloro-4,6-bis(isopropylamino)-1,3,5-triazine | 80-90 |

| 3 | 2-chloro-4,6-bis(isopropylamino)-1,3,5-triazine, N-methylcyanamide | Base, Elevated Temp. | This compound | 70-85 |

This table presents a generalized synthetic scheme for this compound based on common methodologies for 1,3,5-triazine (B166579) synthesis. Actual yields may vary depending on specific reaction conditions.

The purification of this compound and its intermediates is crucial to remove unreacted starting materials, by-products, and catalysts. Common techniques employed include:

Crystallization: This is a widely used method for purifying solid triazine derivatives. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, leading to the formation of pure crystals.

Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds with different polarities. A suitable solvent system (eluent) is chosen to achieve optimal separation of the desired product from impurities. google.com

Washing: The crude product can be washed with various solvents to remove specific impurities. For example, washing with water can remove inorganic salts, while washing with a non-polar solvent can remove non-polar by-products.

Semi-preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, semi-preparative HPLC can be employed. This technique offers excellent separation of closely related compounds.

The choice of purification method depends on the nature of the compound and the impurities present. Often, a combination of these techniques is used to obtain a highly pure product.

Novel Synthetic Strategies for this compound Derivatization

Recent research in triazine chemistry has focused on developing more efficient and versatile synthetic methods, including asymmetric synthesis and the development of novel catalysts. These strategies are applicable to the derivatization of this compound to create a library of analogues for various applications.

While this compound itself is not chiral, the introduction of chiral substituents onto the triazine core can lead to chiral derivatives with potentially interesting biological or material properties. Asymmetric synthesis of triazine derivatives can be achieved by:

Using Chiral Building Blocks: Starting with chiral amines or other nucleophiles in the substitution reaction with cyanuric chloride is a straightforward way to introduce chirality.

Chiral Catalysts: The use of chiral catalysts in the synthesis can induce enantioselectivity in the formation of chiral centers. For instance, chiral ligands can be used in metal-catalyzed cross-coupling reactions to attach substituents to the triazine ring.

While specific examples of asymmetric synthesis for this compound are not documented, the principles of asymmetric synthesis are broadly applicable to the synthesis of its chiral analogues.

The development of novel catalysts aims to improve the efficiency, selectivity, and environmental friendliness of triazine synthesis. Recent advancements include:

Metal-Based Catalysts: Transition metal catalysts, such as those based on palladium, copper, and iridium, have been employed for cross-coupling reactions to form C-C and C-N bonds on the triazine ring. researchgate.netacs.orggoogle.com These catalysts can enable the introduction of a wider range of functional groups under milder reaction conditions compared to traditional nucleophilic substitution. For example, copper-catalyzed reactions of amidines and alcohols can provide a route to substituted triazines. google.com

Enzyme-Catalyzed Synthesis: Biocatalysts, such as hemoglobin, have been shown to catalyze the synthesis of unsymmetrical trisubstituted 1,3,5-triazines with high efficiency and under mild, environmentally friendly conditions. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or sonochemistry can significantly accelerate reaction times and improve yields in the synthesis of triazine derivatives. nih.govmdpi.com These methods offer a greener alternative to conventional heating.

These modern catalytic approaches hold promise for the efficient and diverse synthesis of this compound derivatives.

| Catalyst Type | Example | Potential Application for this compound Synthesis | Reference |

| Transition Metal | Copper Acetate | Catalyzing the reaction between amidine hydrochlorides and alcohols. | google.com |

| Transition Metal | Iridium Complexes | Dehydrogenative coupling of alcohols and amines. | acs.org |

| Biocatalyst | Hemoglobin | Asymmetric synthesis of triazine derivatives. | researchgate.net |

| Green Chemistry | Microwave/Ultrasound | Acceleration of nucleophilic substitution reactions. | nih.govmdpi.com |

This table provides examples of catalyst types and their potential applications in the synthesis of this compound and its analogues based on the current literature for triazine compounds.

Chemoenzymatic and Biocatalytic Routes to this compound

While the chemical synthesis of triazines is mature, there is a growing interest in developing greener and more selective manufacturing processes. Chemoenzymatic and biocatalytic methods, which utilize enzymes or whole microorganisms as catalysts, offer significant advantages in this regard, including high selectivity, milder reaction conditions, and reduced environmental impact. monash.edutechnologynetworks.com

Currently, there is a lack of specific literature detailing the chemoenzymatic synthesis of this compound. The majority of research on enzymes interacting with s-triazines has focused on their biodegradation. nih.gov However, these degradation pathways provide valuable insights into the types of enzymes that can recognize and transform s-triazine compounds, offering a foundation for developing synthetic biocatalytic routes.

The biodegradation of the related herbicide atrazine (B1667683) is well-documented and involves a series of hydrolytic enzymes. A key enzyme is atrazine chlorohydrolase (AtzA), which belongs to the amidohydrolase superfamily and catalyzes the dechlorination of atrazine to hydroxyatrazine. nih.gov This is followed by the enzymatic removal of the ethylamino and isopropylamino groups by hydroxyatrazine ethylaminohydrolase (AtzB) and N-isopropylammelide isopropylaminohydrolase (AtzC), respectively.

From a synthetic perspective, the high specificity of these enzymes could be harnessed in several ways:

Retrosynthesis approach: Enzymes could potentially be engineered to catalyze the reverse reaction, forming C-N bonds between the triazine ring and the respective amines. This is a significant challenge as the hydrolytic reactions are thermodynamically favorable in the direction of degradation.

Selective modification: Biocatalysts could be employed for the selective modification of a pre-formed triazine core. For instance, an enzyme could be used to selectively introduce or modify a substituent on the ring, a task that can be challenging to achieve with high regioselectivity using conventional chemical methods.

Kinetic resolution: Enzymes such as lipases and proteases, which are widely used in the synthesis of chiral agrochemicals, could be applied to resolve racemic mixtures of triazine precursors or analogues, leading to the production of enantiomerically pure compounds. researchgate.net

The development of biocatalysts for these purposes would likely involve modern protein engineering techniques, such as directed evolution, to enhance their stability and activity under process conditions and to tailor their substrate specificity for the synthesis of this compound and its analogues. nih.gov

Table 2: Enzyme Classes with Potential for s-Triazine Synthesis

| Enzyme Class | Potential Synthetic Application | Example of Known Activity on s-Triazines (Degradative) | Challenges for Synthesis |

|---|---|---|---|

| Hydrolases (e.g., Amidohydrolases) | Selective removal of protecting groups or selective hydrolysis. Potential for reverse hydrolysis (ligation). | Atrazine chlorohydrolase (AtzA) dechlorinates atrazine. | Unfavorable thermodynamics for the reverse (synthetic) reaction. |

| Transferases (e.g., Aminotransferases) | Regioselective amination of the triazine ring. | Not widely reported for s-triazines. | Requires specific amine donors and enzyme engineering for substrate specificity. |

| Lyases | Formation of C-N bonds through addition reactions. | Primarily involved in ring cleavage in degradation pathways. | Substrate specificity and reaction conditions need to be developed. |

Process Optimization and Scalability Considerations in this compound Production

The optimization of the manufacturing process for this compound is crucial for ensuring high yield, purity, and cost-effectiveness, while minimizing waste and environmental impact. For the conventional chemical synthesis route, several parameters are critical for optimization. core.ac.uk

Key Optimization Parameters:

Temperature Control: As the sequential substitution of chlorine on the cyanuric chloride ring is temperature-dependent, precise temperature control at each step is essential to prevent the formation of by-products from over-reaction or incorrect substitution patterns. core.ac.uk

pH Control and Base Addition: The rate of addition and type of base used to neutralize the generated HCl can significantly impact the reaction selectivity and yield. Optimization studies on the atrazine synthesis have shown that a neutralization step can minimize the formation of impurities. core.ac.uk

Reagent Ratios and Addition Sequence: The stoichiometry of the amines and the sequence of their addition are fundamental to achieving the desired substitution pattern on the triazine ring. Careful control over these parameters is necessary to maximize the yield of this compound and reduce the formation of symmetrically substituted by-products. core.ac.uk

Solvent and Phase Management: The choice of solvent can influence reaction rates and product solubility. Some industrial processes for triazine herbicides are carried out in organic solvents or biphasic systems to facilitate product separation and purification. core.ac.ukcore.ac.uk

Scalability Considerations: Scaling up the production of this compound from the laboratory to an industrial scale presents several challenges:

Heat Management: The nucleophilic substitution reactions are exothermic, and efficient heat removal is critical in large reactors to maintain the optimal temperature profile and prevent runaway reactions.

Mixing: Ensuring homogenous mixing in large-scale reactors is vital, especially given the rapid reaction rates, to avoid localized excesses of reagents that can lead to the formation of impurities. core.ac.uk

Downstream Processing: The isolation and purification of the final product, including filtration, washing, and drying, must be efficient and scalable to handle large volumes of material.

Waste Management: A key challenge in scaling up is the management of waste streams, including aqueous effluents containing salts and residual organic compounds. Process optimization should aim to minimize waste generation. core.ac.uk The use of greener synthesis methods, such as microwave-assisted or sonochemical protocols, has been explored for triazine synthesis to reduce reaction times and energy consumption, which can be advantageous for scalability. chim.it

The successful and sustainable industrial production of this compound requires a holistic approach to process optimization and scalability, integrating chemical engineering principles with green chemistry considerations to develop a process that is not only economically viable but also environmentally responsible.

Advanced Analytical Characterization of Metazine

Spectroscopic Techniques for Metazine Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound. By interacting with molecules in various ways, different spectroscopic techniques provide complementary pieces of information that, when combined, allow for a complete structural assignment.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition. For this compound (C₁₁H₁₉N₇), HRMS would be employed to measure its monoisotopic mass with high accuracy. The theoretical monoisotopic mass of this compound is 249.1702 Da. wiley-vch.de An experimental HRMS analysis would be expected to yield a mass value very close to this, typically within a few parts per million (ppm), thus confirming the molecular formula.

Furthermore, HRMS can resolve the isotopic pattern of the molecule, which arises from the natural abundance of isotopes for each element (e.g., ¹³C, ¹⁵N). The observed isotopic distribution for this compound would be compared to the theoretical pattern for C₁₁H₁₉N₇ to provide further confidence in the assigned molecular formula.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₁H₁₉N₇ |

| Monoisotopic Mass | 249.1702 Da |

| Adduct | [M+H]⁺ |

Note: The data in this table is predicted based on the known chemical formula of this compound. wiley-vch.de

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment of individual atoms and how they are connected. For this compound, a combination of ¹H NMR and ¹³C NMR would be utilized.

¹H NMR: This technique would identify all the unique proton environments in the this compound molecule. One would expect to see signals corresponding to the isopropyl methyl groups, the isopropyl methine proton, and the N-methyl group. The chemical shift of each signal would indicate its electronic environment, and the splitting pattern (multiplicity) would reveal the number of neighboring protons, thus establishing connectivity.

¹³C NMR: This analysis would show distinct signals for each unique carbon atom in the molecule, including the carbons of the triazine ring, the isopropyl groups, the N-methyl group, and the cyanamide (B42294) group.

Table 2: Expected ¹H NMR and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

|---|---|---|

| Isopropyl CH₃ | 1.0 - 1.5 | 20 - 25 |

| Isopropyl CH | 3.5 - 4.5 | 40 - 50 |

| N-CH₃ | 2.5 - 3.5 | 30 - 40 |

| Triazine Ring C | - | 160 - 170 |

Note: These are general expected chemical shift ranges and can vary based on solvent and other experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these techniques would be expected to show characteristic absorption or scattering bands corresponding to:

N-H stretching: From the secondary amine groups on the triazine ring.

C-H stretching and bending: From the isopropyl and methyl groups.

C≡N stretching: A sharp, intense band characteristic of the nitrile group in the cyanamide moiety.

C=N stretching: From the triazine ring.

The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, serving as a unique fingerprint for its identification.

Table 3: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C≡N Stretch (nitrile) | 2210 - 2260 | Strong, Sharp |

Note: This table represents typical wavenumber ranges for the indicated functional groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. The 1,3,5-triazine (B166579) ring in this compound is a chromophore that would be expected to absorb UV light. A UV-Vis spectrum of this compound would likely show one or more absorption maxima in the UV region, which can be useful for quantitative analysis and for confirming the presence of the triazine core.

Chromatographic and Electrophoretic Methods for this compound Purity and Separation

Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a substance.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of a chemical compound and for separating it from any impurities. For this compound, a reversed-phase HPLC method would likely be developed. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention time of this compound would be determined, and the presence of any other peaks in the chromatogram would indicate impurities. By integrating the area of the peaks, the purity of the sample can be quantified. The development of an HPLC method would involve optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength (likely determined from the UV-Vis spectrum). This technique is crucial for quality control in the synthesis and manufacturing of this compound.

Table 4: Representative Parameters for an HPLC Purity Assay of this compound

| Parameter | Typical Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax |

| Injection Volume | 10 µL |

Note: These are typical starting parameters for method development and would require optimization for this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds like this compound. The method relies on the differential partitioning of the analyte between a stationary phase and a mobile gas phase. While specific retention times for this compound are highly dependent on the column and analytical conditions, GC is frequently coupled with mass spectrometry (GC-MS) for definitive identification. For the analysis of melamine and its derivatives, including this compound, a derivatization step to form trimethylsilyl (TMS) derivatives is often employed to increase volatility and improve peak shape . This allows for the successful analysis of these compounds by GC, resulting in symmetrical peak shapes and low detection levels .

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a different selectivity for the separation of compounds like this compound and its related melamine resins. In a study utilizing capillary zone electrophoresis (CZE) coupled with mass spectrometry, it was demonstrated that at a low pH of the background electrolyte, the components of (methoxymethyl)melamine resins are separated based on their charge-to-ionic radius ratio nih.govresearchgate.net. This technique provides a unique separation mechanism compared to liquid chromatography methods and can offer faster analysis times, particularly for dimeric species within the resin nih.gov.

The optimization of CE methods involves considering factors such as the concentration of the background electrolyte, pH, and the applied voltage to achieve efficient separation mzcloud.org. The low sample volume and reduced solvent consumption make CE a "green" analytical alternative mdpi.com. While specific electrophoretic mobility data for this compound is not extensively detailed in the cited literature, the principles of CE make it a highly suitable method for the analysis of such polar compounds.

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid mdpi.com. This technique involves directing a beam of X-rays onto a single crystal of the substance. The resulting diffraction pattern of the X-rays can be analyzed to produce a detailed three-dimensional map of the electron density within the crystal smolecule.com. From this map, the exact positions of atoms and the chemical bonds between them can be determined mdpi.com.

Hyphenated Techniques for Comprehensive this compound Analysis

The coupling of chromatographic separation techniques with mass spectrometry provides a powerful tool for the unambiguous identification and quantification of analytes in complex mixtures.

GC-MS and LC-MS Applications

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with MS is a robust method for the analysis of this compound. In a study of environmental water samples, Hexamethoxymethylmelamine (HMMM) was identified using GC-MS with electron impact ionization (EI) at 70 eV gdch.de. The mass spectrum of HMMM is characterized by a primary ion at m/z 207 and several qualifier ions, as detailed in the table below gdch.de.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and versatile technique for the analysis of a wide range of compounds, including this compound. A study utilizing hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) was developed for the quantification of melamine and its derivatives, including HMMM, in various water matrices mdpi.com. Another analysis using LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) mass spectrometry reported a retention time of 9.543 minutes for HMMM on a Zorbax Eclipse Plus C18 column massbank.eumassbank.jp.

| Ion Type | m/z |

|---|---|

| Primary Ion | 207 |

| Qualifier Ion | 163 |

| Qualifier Ion | 177 |

| Qualifier Ion | 267 |

| Qualifier Ion | 343 |

| Qualifier Ion | 390 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry, or MS/MS, is an essential technique for structural elucidation and confirmation of the identity of a compound tue.nl. In this method, a precursor ion of the analyte is selected and then fragmented, and the resulting product ions are analyzed. This provides a characteristic fragmentation pattern that can be used as a molecular fingerprint.

For this compound (HMMM), LC-MS/MS analysis with electrospray ionization in positive ion mode shows a precursor ion [M+H]+ at m/z 391.23 massbank.jp. The fragmentation of this precursor ion at different collision energies yields a series of product ions. The table below summarizes the significant fragment ions observed in the MS2 spectrum of HMMM at a collision energy of 90 V.

| Precursor Ion (m/z) | Product Ion (m/z) | Relative Intensity |

|---|---|---|

| 391.23 | 45.0335 | 999 |

| 69.0441 | 626 | |

| 80.0238 | 367 | |

| 42.0340 | 311 | |

| 53.0130 | 155 | |

| 55.0287 | 127 | |

| 68.0239 | 51 | |

| 82.0394 | 18 |

Data sourced from MassBank record MSBNK-BAFG-CSL23111027029 massbank.eu

Table of Compound Names

| Common Name/Synonym | Systematic Name |

| This compound | N2,N2,N4,N4,N6,N6-Hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine |

| Hexamethoxymethylmelamine (HMMM) | N2,N2,N4,N4,N6,N6-Hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine |

Molecular Mechanisms of Metazine S Action

Fundamental Principles of Metazine's Molecular Interactions

This compound's interactions are governed by the fundamental principles of molecular forces and electron behavior, leading to its observed properties and activities.

Intermolecular Forces and Their Role in this compound Activity

Intermolecular forces play a crucial role in how this compound interacts with other substances, influencing phenomena such as adsorption and encapsulation. Hydrogen bonding is a significant intermolecular force that can contribute to this compound's activity. Hydrogen bonds, while weaker than covalent or ionic bonds, are stronger than Van der Waals forces and are considered a type of chemical interaction that can fall within chemical adsorption. researchgate.net The strength of hydrogen bonds typically ranges from 4 kJ to 50 kJ per mole. researchgate.net

Adsorption, the process by which molecules adhere to a surface, can occur through various intermolecular forces, including hydrogen bonding, electrostatic forces, and dispersion forces. frontiersin.org These non-covalent interactions largely determine the interaction energy between guest molecules and a material. frontiersin.org In the context of odor control, this compound molecules have been described as clustering around odor-causing sites through mechanisms like hydrogen-bonding, adsorption, and encapsulation, effectively mitigating or cancelling odors. alphaaromatics.com

Encapsulation involves the trapping of one molecule within the cavity of another. This process is also driven by intermolecular interactions, with hydrogen bonds frequently playing a key role in stabilizing the encapsulated species within a host cage. mdpi.comtubitak.gov.tr Studies on the encapsulation of molecules within carcerand superphanes, for instance, highlight the importance of hydrogen bonds in the recognition and binding of trapped species. mdpi.com

Electron Density Redistribution and Orbital Interactions in this compound Systems

The distribution of electron density and the interaction of molecular orbitals are fundamental to understanding chemical bonding and reactivity. Molecular orbital theory describes molecular bonds as a sharing of electrons between nuclei, where electrons are delocalized over the entire molecule. brsnc.in Molecular orbitals are formed by combining atomic orbitals, resulting in bonding orbitals (lower energy, increased electron density between nuclei) and antibonding orbitals (higher energy, decreased electron density between nuclei). brsnc.inwikipedia.org

Changes in electron configuration have been observed in systems involving Metazene, contributing to its odor-reducing capabilities. alphaaromatics.com Analysis of electron density can provide insights into the nature of bonding and the distribution of charge within a molecule and its interactions. huntresearchgroup.org.ukmdpi.com Population analysis methods can be used to understand how charge is distributed and to determine partial charges on atoms. huntresearchgroup.org.uk Orbital maps can display electron density distribution and provide information about the character of orbitals involved in interactions. researchgate.net While specific detailed research findings on electron density redistribution and orbital interactions specifically for the compound this compound ([4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-methylcyanamide) were not extensively found in the provided search results, the general principles of these interactions are well-established in chemistry and are relevant to understanding how any molecule, including this compound, would engage in molecular processes.

Biochemical and Biophysical Investigation of this compound Interactions in Vitro

Investigating molecular interactions in vitro provides controlled environments to understand the specific binding events and processes involving a compound.

Kinetic Analysis of this compound-Mediated Processes

Kinetic analysis focuses on the rates of biochemical processes and how a compound like this compound might influence them. This involves studying reaction rates, enzyme kinetics, and the speed of binding and unbinding events. nih.govgla.ac.ukgoogle.com Kinetic parameters such as kcat (turnover number) and Km (Michaelis constant) are used to describe enzyme activity and substrate affinity. nih.gov

Kinetic studies can reveal the mechanism of action of an enzyme or the way a compound interacts with it. For example, buffer-dependent kinetics can suggest a ping-pong mechanism for an enzyme. nih.gov Analyzing the effect of a compound on these parameters can indicate whether it acts as an inhibitor or activator and provide information about the nature of the interaction (e.g., competitive, non-competitive).

Specific kinetic data or detailed research findings directly related to this compound ([4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-methylcyanamide) were not found in the provided search results. However, kinetic analysis is a standard approach in biochemistry to understand the dynamic aspects of molecular interactions.

Enzymatic Modulation by this compound and its Analogues

Enzymatic modulation refers to the ability of a compound to alter the activity of enzymes. This can involve inhibition, activation, or other forms of regulation. Many drugs and chemical compounds exert their effects by modulating enzyme activity. nih.govnih.govgoogle.com Enzyme inhibitors, for instance, can block the active site or alter the conformation of an enzyme, thereby reducing its catalytic rate. google.com

Analogues of a compound, which are structurally similar molecules, are often studied to understand the relationship between chemical structure and enzymatic modulation. nih.govnih.gov Comparing the effects of a compound and its analogues on enzyme activity can provide insights into the structural features responsible for the observed modulation. nih.gov

One compound referred to as "this compound MR" is noted to be Trimetazidine, which acts as a 3-keto acyl CoA thiolase inhibitor (KAT), a metabolic anti-ischemic agent. medeasy.health This enzyme inhibition shifts energy production in the heart towards glucose oxidation, which is more efficient under conditions of limited oxygen supply. medeasy.healthwikipedia.org This suggests that compounds referred to as this compound or its analogues can have enzymatic modulation properties.

While specific data tables detailing the enzymatic modulation profile of this compound ([4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-methylcyanamide) were not found, the principle of enzymatic modulation is a key aspect of biochemical interactions and is relevant to understanding the potential biological effects of this compound or its analogues.

Mechanistic Pathways Initiated or Influenced by this compound

Mechanistic pathways associated with this compound (CID 49968), particularly in the context of odor control, involve physicochemical interactions with malodorous molecules. For Metodesnitazene (CID 26412), the primary reported mechanism involves interaction with biological receptors.

Signal Transduction Cascades

For this compound (CID 49968), detailed research findings on the initiation or influence of specific signal transduction cascades within biological systems are not extensively described in the provided search results. The reported mechanism in odor control is based on direct molecular interaction rather than triggering intracellular signaling pathways. alphaaromatics.com

In the case of Metodesnitazene (CID 26412), its classification as a benzimidazole (B57391) opioid suggests its action involves binding to opioid receptors, which are G protein-coupled receptors (GPCRs). wikipedia.orgwikipedia.org The binding of a ligand to a GPCR typically initiates a cascade of intracellular signaling events involving G proteins and potentially second messengers, ultimately leading to a cellular response. wikipedia.orgyoutube.com However, the specific signal transduction cascades activated or modulated by Metodesnitazene are not detailed in the provided information.

Cellular Transport Mechanisms

For Metodesnitazene (CID 26412), as a small molecule, its cellular uptake and distribution would depend on factors such as its lipophilicity and the presence of specific transporters. While the general principles of cellular transport involve passive diffusion, facilitated diffusion, and active transport mechanisms, the precise cellular transport mechanisms utilized by Metodesnitazene are not specified in the provided context. openaccessjournals.comlongdom.orgkhanacademy.orgnih.gov

Structural Basis of this compound's Molecular Recognition

The structural basis of molecular recognition for compounds referred to as this compound relates to their ability to interact with other molecules, either through non-covalent interactions in the case of odor control or through specific binding to biological targets like receptors.

For this compound (CID 49968), its function as an odor counteractant is attributed to its ability to form coordinate bonds with osmophoric sites on malodorous molecules, such as amino and thiol moieties. alphaaromatics.com This molecular recognition involves interactions like hydrogen bonding, adsorption, and encapsulation, leading to the neutralization of odors at the molecular level. alphaaromatics.com The structure of this compound allows it to surround and interact with these odor-producing sites. alphaaromatics.com

For Metodesnitazene (CID 26412), its opioid effects are mediated by binding to the mu-opioid receptor. wikipedia.org Molecular recognition in this context involves the specific three-dimensional fit and chemical interactions between the Metodesnitazene molecule and the binding site on the mu-opioid receptor. While the search results confirm this interaction, detailed research findings on the precise amino acid residues involved in the binding pocket or the specific types of interactions (e.g., hydrogen bonds, van der Waals forces, ionic interactions) that govern the binding affinity and specificity of Metodesnitazene to the mu-opioid receptor are not provided. Studies on other receptor-ligand interactions highlight the importance of structural features, conformational changes, and the nature of binding sites in molecular recognition. york.ac.uknih.govcsic.esnih.govnih.gov

Theoretical and Computational Chemistry Approaches to Metazine

Quantum Mechanical (QM) Studies on Metazine (Pyrimidine)

Quantum mechanical studies provide fundamental insights into the behavior of pyrimidine (B1678525) at the atomic and electronic levels. These computational methods are essential for understanding its structure, reactivity, and properties.

Electronic Structure Calculations (e.g., Hartree-Fock, DFT) for this compound

Electronic structure calculations are a cornerstone of computational chemistry, offering a detailed picture of how electrons are distributed within a molecule. Methodologies like Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed to investigate pyrimidine and its derivatives. arxiv.orgmpg.deuba.ar

The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a foundational understanding of molecular orbitals. mpg.deresearchgate.net DFT, on the other hand, calculates the electron density to determine the energy and other properties of the system. nih.govubc.ca DFT methods, such as B3LYP, have been shown to provide excellent estimates for properties like the acidities (pKa values) of pyrimidines when combined with a suitable solvent model. nih.govnih.gov

These calculations yield crucial data on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. For pyrazolo[3,4-d]pyrimidine derivatives, these energies have been calculated using methods like HF/6-311+G** and B3LYP/6-311+G** to understand charge transfer within the molecule. researchgate.net

Table 1: Calculated Electronic Properties of a Pyrimidine Derivative This table is interactive. Users can sort the data by clicking on the column headers.

| Computational Method | Total Energy (Hartree) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| HF/6-311+G** | -525.8 | 3.5 | 6.2 |

| B3LYP/6-311+G** | -528.4 | 3.1 | 4.8 |

Data derived from studies on pyrazolo[3,4-d]pyrimidine derivatives, illustrating the types of values obtained from electronic structure calculations. researchgate.net

Reaction Pathway Modeling and Transition State Analysis of this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving pyrimidine. researchgate.net By modeling the potential energy surface, researchers can identify the most likely pathways for a reaction, including the structures of intermediates and transition states.

For example, the mechanism for the synthesis of pyrido[2,3-d]pyrimidines has been investigated theoretically. nih.gov These studies can pinpoint the rate-determining step of a reaction by calculating the free energy barriers of each elementary step. In the formation of pyrido[2,3-d]pyrimidines in an aqueous solution, the carbon-carbon bond formation between benzaldehyde (B42025) and Meldrum's acid was identified as the rate-determining step. nih.gov

Quantum chemical calculations have also been used to model the ring-opening of pyrimidines. researchgate.net These models can predict the relative Gibbs free energies of intermediates and transition states, providing a detailed understanding of the reaction mechanism. researchgate.net Such studies are crucial for optimizing reaction conditions and designing new synthetic routes. researchgate.netcreative-proteomics.comresearchgate.net

Spectroscopic Property Prediction of this compound

Quantum mechanical methods can predict various spectroscopic properties of pyrimidine, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments. tandfonline.com

Theoretical calculations have been used to assign features in the ultraviolet photoelectron spectra of pyrimidine and its halogen-substituted derivatives. researchgate.net Furthermore, time-dependent quantum mechanical methods have been employed to simulate the nuclear motion on the coupled electronic states of pyrimidine and its radical cation, providing insights into its photophysics and photostability. tandfonline.com

Computational methods are also used to predict vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov For instance, the protonation state of a pyrimidine(6-4)pyrimidone photoproduct was characterized by measuring its 15N NMR spectra as a function of pH and comparing the results with theoretical expectations. nih.gov

Molecular Dynamics (MD) Simulations of this compound and its Complexes

Molecular dynamics simulations provide a way to study the time-dependent behavior of pyrimidine and its interactions with other molecules, such as solvents or biological macromolecules. researchgate.netmdpi.comnih.govnih.gov

Conformational Analysis and Flexibility of this compound

While the pyrimidine ring itself is a rigid aromatic structure, its derivatives and its presence within larger molecules like nucleic acids can exhibit significant conformational flexibility. researchgate.net In nucleosides, the orientation of the pyrimidine base with respect to the sugar ring is crucial, with the anti-conformation being strongly preferred due to steric hindrance. quora.comquora.com

Quantum-chemical studies have shown that the pyrimidine rings in nucleic acid bases like uracil, thymine, and cytosine possess high deformability. researchgate.net The transition from a planar to a "sofa" configuration requires a relatively small amount of energy (less than 1.5 kcal/mol), indicating that at room temperature, a fraction of these bases will have a nonplanar structure. researchgate.net This flexibility is important for molecular recognition processes, such as intercalation. researchgate.net In the context of DNA damage, MD simulations have been used to study the conformational landscape of pyrimidine dimers, revealing how these lesions distort the DNA helix. aip.orgwikipedia.org

Solvent Effects and Hydration Shells around this compound

The interaction of pyrimidine with solvents, particularly water, is critical to its behavior in biological systems. A solvation shell, or hydration shell when the solvent is water, is the interface of solvent molecules surrounding a solute. wikipedia.org

MD simulations have been used to investigate the mechanisms of field-induced molecular alignment of pyrimidine in a dilute aqueous solution. researchgate.net These simulations model the interactions between a single pyrimidine molecule and a large number of water molecules. researchgate.net

Experimental and computational studies have investigated the stepwise hydration of the pyrimidine radical cation and protonated pyrimidine. aip.orgnih.govresearchgate.net These studies have found that the structure of the hydration shell depends on the charge state of the pyrimidine molecule. The hydrated pyrimidine radical cation forms internally solvated structures with weak C-H···OH2 hydrogen bonds. nih.govresearchgate.net In contrast, hydrated protonated pyrimidine forms externally solvated structures where the water molecules are bonded to each other, and the ion is external to the water cluster, interacting via a stronger N-H+···OH2 hydrogen bond. aip.orgnih.govresearchgate.net The study of solvation is also crucial for understanding how it affects processes like electron attachment to pyrimidine clusters. nih.gov

Table 2: Binding Energies of Protonated Pyrimidine with Different Solvents This table is interactive. Users can sort the data by clicking on the column headers.

| Solvent Molecule | Binding Energy (kcal/mol) | Type of Interaction |

|---|---|---|

| Water (H₂O) | 15.6 | NH⁺···OH₂ |

| Methanol (CH₃OH) | 18.2 | NH⁺···O(H)CH₃ |

| Acetonitrile (CH₃CN) | 22.8 | NH⁺···NCCH₃ |

Data from experimental and computational studies on the solvation of protonated pyrimidine. nih.govresearchgate.net

Based on a comprehensive review of publicly available scientific literature and chemical databases, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specified detailed outline. While chemical databases confirm the existence of a compound named this compound with CAS number 67704-68-1, there is a notable absence of published research in the scientific literature regarding its theoretical and computational chemistry aspects. nih.govuni.lunih.govwikidata.org

Specifically, extensive searches for scholarly articles detailing the "Binding Dynamics of this compound with Substrates," "Molecular Docking and Virtual Screening for this compound Analogue Design," or the application of "Machine Learning and Artificial Intelligence in this compound Research" yielded no relevant results. The required "thorough, informative, and scientifically accurate content," including detailed research findings and data tables for the requested subsections, does not appear to exist in the public domain.

Consequently, the generation of an article focusing solely on the requested advanced computational topics for this compound cannot be fulfilled without inventing data and research findings, which would violate the core principles of scientific accuracy.

Structure Activity Relationship Sar Studies of Metazine

Qualitative Structure-Activity Relationship (QSAR) Analysis of Metazine

Qualitative SAR analysis of this compound would involve examining a series of its derivatives and observing how changes to different parts of the molecule affect its activity. This approach helps in making initial hypotheses about which parts of the molecule are crucial for interaction with a biological target.

Identification of Key Structural Features for this compound's Activity

In a qualitative SAR study of this compound, researchers would synthesize or evaluate analogs with modifications such as altering the alkyl chains on the amino groups, substituting atoms on the triazine ring, or changing the cyanamide (B42294) moiety. By comparing the activity of these analogs to that of the parent this compound molecule, key structural features that enhance, maintain, or diminish activity would be identified. For instance, if replacing the isopropyl groups with smaller or larger alkyl chains significantly impacts activity, it would suggest the importance of the steric bulk or lipophilicity at these positions. Similarly, modifications to the triazine ring or the cyanamide group could reveal their roles in binding or activity researchgate.netcollaborativedrug.com.

Role of Steric, Electronic, and Lipophilic Parameters

Qualitative SAR often considers the influence of steric, electronic, and lipophilic properties of the substituents on biological activity slideshare.netnih.gov. For this compound derivatives, the steric bulk of the groups attached to the triazine ring could affect binding to a target site. Electronic effects, such as the electron-donating or withdrawing nature of substituents, might influence the charge distribution of the molecule and its ability to participate in electrostatic interactions. Lipophilicity (or hydrophobicity), often quantified by parameters like log P, is crucial for a compound's absorption, distribution, metabolism, and excretion, as well as its interaction with lipophilic regions of a biological target slideshare.netnih.govmdpi.com. By observing activity trends across a series of analogs with varying steric, electronic, and lipophilic properties, researchers can qualitatively assess the importance of these factors for this compound's activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical relationship between the structural properties (represented by molecular descriptors) of a series of compounds and their biological activity wikipedia.orgjocpr.com. This allows for the prediction of the activity of new, untested compounds and provides deeper insights into the structural requirements for activity wikipedia.orgjocpr.comresearchgate.net.

Statistical Methods for QSAR Model Development (e.g., Multiple Linear Regression, Partial Least Squares)

Developing a QSAR model for this compound would involve selecting a set of molecular descriptors that encode the structural and physicochemical properties of the compounds wikipedia.orgjocpr.com. These descriptors could include constitutional, topological, electronic, steric, and hybrid descriptors researchgate.net. Various statistical methods are then employed to build a model that correlates these descriptors with the measured biological activity wikipedia.orgvlifesciences.comannamalaiuniversity.ac.in.

Common statistical methods used in QSAR model development include:

Multiple Linear Regression (MLR): A straightforward method that models the activity as a linear combination of descriptors. It is suitable for datasets where the relationship between descriptors and activity is relatively simple vlifesciences.comannamalaiuniversity.ac.innih.govresearchgate.net.

Partial Least Squares (PLS): A regression technique that is particularly useful when dealing with a large number of descriptors and potential collinearity among them. PLS finds latent variables (components) that explain the variance in both the descriptors and the activity vlifesciences.comannamalaiuniversity.ac.innih.govnih.gov.

Other methods mentioned in the context of QSAR include Principal Component Regression, Genetic Function Approximation, and machine learning techniques like Artificial Neural Networks and Support Vector Machines slideshare.netvlifesciences.comannamalaiuniversity.ac.innih.gov. The choice of method depends on the nature of the data and the complexity of the structure-activity relationship.

Descriptor Selection and Validation in this compound QSAR

A critical step in QSAR modeling is the selection of relevant molecular descriptors researchgate.netkg.ac.rsmdpi.com. A large number of descriptors can be calculated for each molecule, but not all are relevant to the biological activity under investigation. Descriptor selection aims to identify a subset of descriptors that are highly correlated with the activity but have low intercorrelation among themselves researchgate.netkg.ac.rs. Methods for descriptor selection can include filtering based on variance or correlation, stepwise regression, genetic algorithms, or other computational approaches vlifesciences.comkg.ac.rs.

Once a QSAR model is developed using a training set of compounds, it must be rigorously validated to ensure its robustness and predictive power mdpi.comeawag.chresearchgate.netmdpi.com. Validation methods include:

Internal Validation: Techniques like leave-one-out cross-validation (Q²) assess the model's stability and internal predictive power researchgate.netresearchgate.net.

External Validation: Using a separate test set of compounds that were not included in the training set to evaluate the model's ability to predict the activity of new compounds (often assessed by R² for the test set) researchgate.netresearchgate.netmdpi.comnih.govresearchgate.net.

Validation metrics such as R² (goodness-of-fit), Q² (cross-validated R²), and external R² (predictive R²) are used to evaluate the quality of the QSAR model mdpi.comnih.govresearchgate.net.

Predictive Power and Applicability Domain of this compound QSAR Models

A validated QSAR model for this compound would ideally possess good predictive power, meaning it can accurately estimate the biological activity of new compounds based on their molecular descriptors wikipedia.orgjocpr.comnih.goveawag.chresearchgate.netmdpi.com. The predictive power is typically assessed using the external validation set researchgate.netmdpi.comnih.govresearchgate.net.

It is crucial to define the applicability domain (AD) of a QSAR model eawag.chmdpi.comvariational.aiscispace.comcadaster.eu. The AD represents the chemical space (defined by the descriptors) for which the model is considered reliable for making predictions eawag.chmdpi.comscispace.com. Predicting the activity of compounds that fall outside the model's AD is essentially an extrapolation and is associated with higher uncertainty mdpi.comvariational.aiscispace.com. The AD can be defined using various methods, such as distance metrics in the descriptor space or range-based approaches variational.aiscispace.com. For a this compound QSAR model, defining the AD would involve characterizing the range of structural features and descriptor values present in the training set used to build the model. Predictions for this compound analogs with structural characteristics significantly different from the training set would be considered less reliable.

Advanced SAR Approaches for this compound

Based on the available information, specific published studies detailing advanced SAR approaches, including 3D-QSAR, CoMFA/CoMSIA, Fragment-Based, and Scaffold-Hopping methodologies, applied directly to this compound (CID 49968) were not identified. However, these computational techniques represent significant advancements in understanding and modulating the activity of chemical compounds.

3D-QSAR and CoMFA/CoMSIA Studies

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools used to correlate the three-dimensional structural properties of molecules with their biological activities nih.govresearchgate.netnih.gov. These techniques involve aligning a series of molecules and calculating molecular fields (e.g., steric, electrostatic, hydrophobic) around them nih.govresearchgate.net.

CoMFA analyzes the steric and electrostatic fields, while CoMSIA extends this by including additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties nih.govresearchgate.net. By correlating variations in these fields with differences in biological activity across a set of compounds, 3D-QSAR models can identify the key structural and physicochemical properties that influence activity nih.govresearchgate.netnih.gov. These models can then be used to predict the activity of new, untested compounds and guide the design of molecules with improved properties nih.govnih.gov.

Despite the widespread application of 3D-QSAR, CoMFA, and CoMSIA in SAR studies for various compound series nih.govresearchgate.netnih.govglobalresearchonline.netopenaccessjournals.comnumberanalytics.com, specific research applying these methods to this compound (CID 49968) was not found in the performed searches.

Fragment-Based and Scaffold-Hopping Approaches

Fragment-Based Drug Design (FBDD), also known as Fragment-Based Lead Discovery (FBLD), is an approach that utilizes small, low-molecular-weight compounds (fragments) as starting points for the design of higher-affinity ligands nih.gov. Fragments typically bind weakly to a target, but their small size allows for efficient exploration of chemical space and identification of key interactions within a binding site nih.gov. Identified fragments can then be grown or linked together to create more potent compounds. FBDD often employs sensitive biophysical techniques to detect the binding of these low-affinity fragments.

Scaffold hopping is a related strategy used to identify novel chemical series with similar biological activity to a known active compound but possessing a different core structure or "scaffold" nih.gov. This technique is valuable for generating chemical diversity, overcoming intellectual property issues, or improving pharmacokinetic properties nih.gov. Scaffold hopping can be guided by computational methods that search for molecules with similar shape and electronic properties but distinct core structures nih.gov.

While FBDD and scaffold hopping are established methodologies in drug discovery and chemical research nih.govnih.gov, specific studies applying these approaches to this compound (CID 49968) were not identified in the search results.

Design Principles for Modulating this compound's Activity

Given the lack of specific published advanced SAR studies for this compound (CID 49968) in the searched literature, detailed design principles for modulating its activity based on these advanced computational approaches cannot be provided here.

Non Biological Degradation Pathways of Metazine

Photolytic Degradation Mechanisms of Metazine

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy. For triazine compounds like this compound, this can occur through direct absorption of light or via indirect photosensitized reactions.

Direct photolysis occurs when a molecule absorbs light energy, leading to an excited state that can then undergo chemical transformation. Triazine herbicides are known to undergo direct photolysis, although the efficiency can be low. uoi.gr The primary reactions involved in the direct photolysis of triazines are dealkylation and dechlorination followed by hydroxylation. nih.govresearchgate.net For instance, the direct photolysis of atrazine (B1667683), a related triazine, in aqueous solutions has been shown to result in the formation of hydroxyatrazine as a final product. nih.gov The degradation process often follows first-order kinetics. csbsju.edu

The direct photolysis of triazines can be influenced by environmental conditions. For example, in some studies, direct photolysis is a significant degradation pathway in ultrapure water during the summer, when solar radiation is more intense. scielo.br

| Pathway | Description | Primary Products |

|---|---|---|

| Dechlorination-Hydroxylation | Replacement of a chlorine atom with a hydroxyl group, a common pathway for chloro-triazines upon light absorption. | Hydroxy-derivatives (e.g., Hydroxyatrazine) |

| N-Dealkylation | Cleavage of the N-alkyl side chains from the triazine ring. This can occur sequentially, leading to mono- and di-dealkylated products. | Dealkylated derivatives (e.g., Deethylatrazine, Deisopropylatrazine) |

| Side-chain Oxidation | Oxidation of the alkyl side chains attached to the nitrogen atoms. | Oxidized dealkylated derivatives |

Photosensitized reactions, or indirect photolysis, involve other substances in the environment, known as photosensitizers, that absorb light energy and then transfer it to the target molecule, leading to its degradation. scielo.br In natural waters, dissolved organic matter (DOM) and nitrate (B79036) ions can act as photosensitizers. scielo.brrsc.org These reactions often involve the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are highly reactive and can degrade a wide range of organic compounds. rsc.orgresearchgate.net

The photocatalytic degradation of several s-triazine herbicides in the presence of titanium dioxide (TiO2) as a photosensitizer has been shown to be rapid, with half-lives ranging from 10.2 to 38.3 minutes under simulated solar light. uoi.gr This process leads to products formed through oxidation, dealkylation, and dechlorination. uoi.gr

Chemical Hydrolysis of this compound

Chemical hydrolysis is a significant degradation pathway for many triazine herbicides, involving the reaction of the compound with water, which leads to the cleavage of chemical bonds.

The rate of hydrolysis of triazine compounds is highly dependent on the pH of the surrounding medium. Hydrolysis is typically catalyzed by acidic or alkaline conditions. For atrazine, the hydrolysis rate is significantly faster in acidic conditions (pH < 6) and is also enhanced in alkaline environments. slu.se In neutral soils, atrazine is relatively stable. slu.se The hydrolysis of atrazine has been found to follow first-order reaction kinetics. nih.gov

Studies have shown that the half-life of atrazine hydrolysis in distilled water is significantly affected by pH, with shorter half-lives observed at lower pH values. nih.gov For instance, at 35°C, the half-life of atrazine was reported to be 373 days at pH 3, 522 days at pH 4.5, and 657 days at pH 8. nih.gov The presence of substances like humic acid can also facilitate the hydrolysis of atrazine. nih.gov

| pH | Half-Life (days) | Rate Constant (k) (day⁻¹) |

|---|---|---|

| 3.0 | 373 | 1.858 x 10⁻³ |

| 4.5 | 522 | 1.328 x 10⁻³ |

| 8.0 | 657 | 1.055 x 10⁻³ |

The primary product of the hydrolysis of chloro-s-triazines like atrazine is the corresponding hydroxy-derivative. slu.seusgs.gov In this reaction, the chlorine atom on the triazine ring is replaced by a hydroxyl group. This process can also occur for the dealkylated metabolites. usgs.gov For example, the hydrolysis of atrazine yields hydroxyatrazine. nih.govnih.gov Further degradation can lead to the formation of deethylhydroxyatrazine and deisopropylhydroxyatrazine. usgs.gov

| Parent Compound | Hydrolytic Product | Chemical Transformation |

|---|---|---|

| Atrazine | Hydroxyatrazine | Dechlorination and hydroxylation |

| Deethylatrazine | Deethylhydroxyatrazine | Dechlorination and hydroxylation |

| Deisopropylatrazine | Deisopropylhydroxyatrazine | Dechlorination and hydroxylation |

Oxidative Degradation Processes of this compound

Oxidative degradation processes, particularly those involving highly reactive species like hydroxyl radicals, are effective in breaking down persistent triazine compounds. These processes are often employed in advanced oxidation processes (AOPs) for water treatment.

The degradation of atrazine through AOPs such as the UV/H2O2 process involves both dechlorination-hydroxylation and de-alkylation pathways. nih.gov The by-products of the dechlorination-hydroxylation pathway include hydroxyatrazine (OIET) and hydroxydeethyl atrazine (OIAT). nih.gov The de-alkylation pathway leads to the formation of deisopropyl atrazine (CEAT), deethyl atrazine (CIAT), and deethyldeisopropyl atrazine (CAAT). nih.gov Ultimately, these pathways can lead to the formation of ammeline (B29363) (OAAT) as a stable end product in the UV/H2O2 process. nih.gov

The photo-Fenton process, another AOP, has also been shown to degrade triazine herbicides. scirp.org The proposed mechanism for the degradation of 2-chloro-4,6-diamino-1,3,5-triazine starts with the rapid release of the chlorine atom to form a hydroxy-derivative. scirp.org Subsequent oxidation of the amino groups can lead to the formation of cyanuric acid. scirp.orgscilit.com

Reaction with Environmental Oxidants (e.g., hydroxyl radicals, ozone)

This compound can undergo oxidative degradation upon interaction with highly reactive species present in the atmosphere and aquatic environments, such as hydroxyl radicals (•OH) and ozone (O₃). These reactions typically lead to the transformation of the parent molecule into various degradation products.

Hydroxyl Radicals (•OH): Hydroxyl radicals are potent, non-selective oxidants that can initiate the degradation of this compound through several mechanisms, primarily hydrogen abstraction or addition to the heterocyclic ring. The reaction of hydrazine (B178648) with hydroxyl radicals has been shown to be dominated by an H-abstraction mechanism, leading to the formation of a hydrazinyl radical (N₂H₃•). nih.gov This suggests that a similar pathway could be significant for this compound, particularly if it possesses N-H moieties. The rate of these reactions is generally high, indicating that interaction with hydroxyl radicals can be a significant pathway for the atmospheric degradation of this compound. For instance, the atmospheric lifetime of hydrazine due to reaction with OH radicals can range from approximately 33 to 1161 hours depending on altitude. nih.gov

The reaction kinetics are influenced by temperature and pressure. Theoretical studies on similar nitrogen-containing compounds have elucidated the complex potential energy surfaces of these reactions, identifying the most favorable pathways and transition states. researchgate.net The specific sites of •OH attack on the this compound molecule would depend on the electron density distribution and the steric accessibility of different parts of the structure.

Ozone (O₃): Ozone is another critical environmental oxidant that can react with this compound, especially if the molecule contains unsaturated bonds or electron-rich moieties. masterorganicchemistry.comorganic-chemistry.org Ozonolysis of carbon-carbon double bonds is a well-established reaction that leads to the cleavage of the bond and the formation of carbonyl compounds. youtube.com If this compound's structure includes such features, this would be a primary degradation pathway.

For nitrogen-containing heterocycles, the reaction with ozone can be more complex. Studies on the ozonation of hydrazine and its derivatives have shown that the reaction can proceed via hydrogen abstraction from an N-H group, leading to the formation of various oxidation products. researchgate.net The molar yields of specific products can be dependent on the ratio of ozone to the substrate. researchgate.net The reaction of ozone with organic compounds can also lead to the formation of hydroxyl radicals, which can then participate in further degradation reactions. nih.gov

The following table summarizes the key reactive species and potential transformation products of this compound.

| Oxidant | Primary Reaction Mechanism | Potential Transformation Products |

| Hydroxyl Radical (•OH) | Hydrogen Abstraction, Addition to Ring | Oxidized this compound derivatives, Ring-opened products |

| Ozone (O₃) | Ozonolysis of C=C bonds, Oxidation of N-moieties | Carbonyl compounds, Nitro-derivatives, Hydroxylated species |

Autoxidation Pathways

Autoxidation is the spontaneous oxidation of a compound by atmospheric oxygen. This process is a free-radical chain reaction that involves initiation, propagation, and termination steps. For a compound like this compound, autoxidation can be a significant degradation pathway, particularly under conditions of prolonged storage or exposure to air and light. The propensity for autoxidation is often linked to the presence of easily abstractable hydrogen atoms, such as those adjacent to heteroatoms or unsaturated systems.

The initiation of autoxidation can be triggered by heat, light, or the presence of trace metal ions. The process generates hydroperoxides as primary products, which are often unstable and can decompose to form a variety of secondary degradation products, including alcohols, ketones, and aldehydes. Predicting the susceptibility of a compound to autoxidation can be challenging, but computational methods, such as calculating C-H bond dissociation energies, can provide insights. nih.gov The use of stressed conditions, such as high oxygen pressure and elevated temperatures, can be employed in laboratory settings to accelerate and study these autoxidation pathways. nih.gov

Thermal Degradation Profiles of this compound

The thermal stability of this compound is a critical parameter that dictates its behavior in environments with elevated temperatures and is important for its handling and storage. Thermal degradation involves the breakdown of the molecule due to heat, leading to the formation of smaller, often more volatile, fragments. The profile of this degradation can be characterized using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). nih.govmdpi.com

TGA measures the mass loss of a sample as a function of temperature, providing information on the temperatures at which degradation occurs and the number of steps involved. DSC measures the heat flow into or out of a sample as it is heated, indicating whether the degradation processes are exothermic or endothermic.

The thermal decomposition of heterocyclic compounds can be a multi-stage process. nih.govresearchgate.net For instance, studies on similar molecules have shown that decomposition in an inert atmosphere may occur in a single stage, while in an oxidizing atmosphere (air), it can proceed in multiple stages at different temperature ranges. nih.gov The initial decomposition temperature (often denoted as T₅%, the temperature at which 5% mass loss occurs) is a key indicator of thermal stability.

The nature and position of substituents on the this compound ring would significantly influence its thermal stability. Electron-withdrawing groups can, in some cases, increase thermal stability compared to unsubstituted or electron-donating group-substituted analogues. nih.gov

A hypothetical thermal degradation profile for this compound is presented below, illustrating a multi-step decomposition in an oxidizing atmosphere.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | DTG Peak (Tmax) (°C) | DSC Signal |

| Stage 1 | 250 - 450 | ~ 60% | ~ 340 | Exothermic |

| Stage 2 | 450 - 650 | ~ 30% | ~ 560 | Exothermic |

| Residue | > 650 | ~ 10% | - | - |

Influence of Environmental Factors on this compound Stability (Non-Biological)

The stability of this compound in the environment is not solely dependent on its intrinsic chemical properties but is also significantly influenced by various external environmental factors. lettersinhighenergyphysics.comnih.govresearchgate.net These factors can affect the rates and pathways of its non-biological degradation.

pH: The pH of the surrounding medium (e.g., soil water, surface water) can have a profound effect on the stability of this compound. Many degradation reactions, such as hydrolysis, are pH-dependent. For heterocyclic compounds, pH can influence the protonation state of nitrogen atoms, which in turn can alter the molecule's reactivity towards nucleophiles or its susceptibility to acid- or base-catalyzed degradation. For some compounds, the rate of degradation increases with either increasing or decreasing pH away from a point of maximum stability. nih.gov